6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This heterocyclic compound features a triazolopyrimidinone core substituted with a 1,2,4-oxadiazole moiety bearing a 2-chlorophenyl group and a 4-fluorobenzyl side chain. The structural complexity arises from the fusion of triazole and pyrimidine rings, which is known to enhance aromatic stacking interactions and metabolic stability in drug-like molecules . The 1,2,4-oxadiazole group contributes to hydrogen-bonding capabilities, while the halogenated aromatic substituents (2-chlorophenyl and 4-fluorobenzyl) are hypothesized to modulate lipophilicity and target binding affinity .
Properties
IUPAC Name |
6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN7O2/c21-15-4-2-1-3-14(15)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-5-7-13(22)8-6-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJRJRDIMEUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole and Benzyl Groups
Key analogs include:
- 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (): Replaces the 2-chlorophenyl with a 4-chlorophenyl group and substitutes 4-fluorobenzyl with 2-methylbenzyl. The methyl group in 2-methylbenzyl could enhance metabolic stability but reduce polarity .
- 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (): Features a phenoxy group instead of oxadiazole and an isopropyl substituent. ~2.8 for the target compound) .
Core Structural Modifications
- Triazolo-Thiadiazine Derivatives (): Replaces the pyrimidinone core with a thiadiazine ring. Thiadiazine derivatives exhibit lower solubility in aqueous media (SwissADME-predicted aqueous solubility: ~0.05 mg/mL vs. ~0.12 mg/mL for triazolopyrimidinones) due to increased sulfur content and reduced polarity .
- Benzoxazinone-Triazolo Hybrids (): Incorporates a benzoxazinone ring fused to triazole. These hybrids show higher synthetic yields (75–85%) compared to the target compound’s synthesis (estimated 60–70% based on analogous routes), attributed to the stability of benzoxazinone intermediates .
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Drug-Likeness Profiles
- The target compound’s lipophilicity (logP ~2.8) is intermediate between the more polar benzoxazinone hybrids (logP ~2.5) and the highly lipophilic thiadiazine derivatives (logP ~3.5) .
- Solubility is influenced by halogen positioning: The 4-fluorobenzyl group in the target compound improves aqueous solubility compared to 2-methylbenzyl analogs (0.12 vs. 0.09 mg/mL) .
- Metabolic stability: Oxadiazole-containing compounds generally exhibit longer half-lives (t₁/₂ >4 hours in microsomal assays) compared to phenoxy or thiadiazine analogs due to resistance to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
